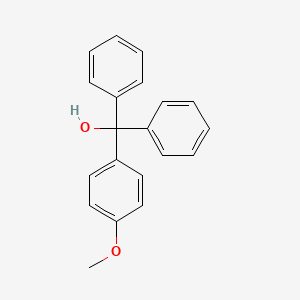

(4-Methoxyphenyl)diphenylmethanol

Description

Properties

IUPAC Name |

(4-methoxyphenyl)-diphenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O2/c1-22-19-14-12-18(13-15-19)20(21,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRRRAKYYPJJMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00233710 | |

| Record name | (4-Methoxyphenyl) diphenylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00233710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847-83-6 | |

| Record name | 4-Methoxy-α,α-diphenylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methoxyphenyl) diphenylmethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000847836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 847-83-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Methoxyphenyl) diphenylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00233710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-methoxytrityl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4-METHOXYPHENYL)DIPHENYLMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D117S0GBOT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Methoxyphenyl)diphenylmethanol

CAS Number: 847-83-6

This technical guide provides a comprehensive overview of (4-Methoxyphenyl)diphenylmethanol, a triarylmethanol derivative of interest to researchers, scientists, and drug development professionals. This document details its physicochemical properties, synthesis, and potential biological activities, with a focus on its relevance in medicinal chemistry.

Chemical and Physical Properties

This compound, also known as α-(4-methoxyphenyl)benzhydryl alcohol, is a solid organic compound with the molecular formula C₂₀H₁₈O₂ and a molecular weight of 290.36 g/mol .[1] Its chemical structure features a central methanol carbon atom bonded to two phenyl groups and one 4-methoxyphenyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 847-83-6 | [1] |

| Molecular Formula | C₂₀H₁₈O₂ | [1] |

| Molecular Weight | 290.36 g/mol | [1] |

| Melting Point | 82 °C | [1] |

| Boiling Point | 452.2 ± 33.0 °C at 760 mmHg | [1] |

| Physical Form | Solid | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents. | [2] |

| Storage | Sealed in dry, 2-8°C |

Spectral Data

While specific experimental spectra for this compound are not widely available in public databases, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl and 4-methoxyphenyl groups, a singlet for the methoxy group protons (typically around 3.8 ppm), and a singlet for the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the electron-donating methoxy group.

-

¹³C NMR: The carbon-13 NMR spectrum will display signals for the quaternary carbon of the alcohol, the carbons of the three aromatic rings, and the methoxy carbon. The carbon attached to the hydroxyl group would appear in the range of 70-80 ppm. Aromatic carbons would be observed between 110-150 ppm, and the methoxy carbon signal would be around 55 ppm.

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹. The C-O stretching of the alcohol and the ether linkage would appear in the fingerprint region, typically between 1000-1300 cm⁻¹. Strong absorptions corresponding to the C=C stretching of the aromatic rings are also expected around 1450-1600 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would likely show a molecular ion peak (M⁺) at m/z 290. The fragmentation pattern would be characterized by the loss of a water molecule (M-18), the loss of the methoxy group (M-31), and cleavage of the phenyl and 4-methoxyphenyl groups.

Synthesis and Purification

This compound is typically synthesized via a Grignard reaction. This versatile carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl compound.

Experimental Protocol: Grignard Synthesis

Reaction Scheme:

References

An In-depth Technical Guide to the Synthesis of (4-Methoxyphenyl)diphenylmethanol via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of (4-Methoxyphenyl)diphenylmethanol, a valuable tertiary alcohol in organic synthesis and a potential building block in medicinal chemistry. The primary focus of this document is the Grignard reaction, a robust and versatile method for carbon-carbon bond formation. This guide details the reaction mechanism, provides adaptable experimental protocols, and presents relevant chemical data. The information is structured to be a practical resource for researchers in academic and industrial settings, particularly those involved in synthetic chemistry and drug development.

Introduction

This compound is a triarylmethanol derivative characterized by the presence of a methoxy-substituted phenyl group and two unsubstituted phenyl groups attached to a central carbinol carbon. This structure imparts specific electronic and steric properties that make it a useful intermediate in the synthesis of more complex molecules. The Grignard reaction, discovered by Victor Grignard, remains a cornerstone of synthetic organic chemistry for the formation of carbon-carbon bonds.[1] Its application in the synthesis of tertiary alcohols, such as this compound, is a classic and reliable transformation. This guide will explore two primary Grignard routes to the target molecule: the reaction of phenylmagnesium bromide with methyl 4-methoxybenzoate and with 4-methoxybenzophenone.

Reaction Mechanism

The Grignard synthesis of this compound proceeds through a nucleophilic addition of the Grignard reagent to a carbonyl carbon. The nature of the carbonyl-containing starting material dictates the stoichiometry of the reaction.

Route A: From an Ester (Methyl 4-Methoxybenzoate)

When an ester is used as the starting material, two equivalents of the Grignard reagent are required. The reaction proceeds in two stages:

-

Nucleophilic Acyl Substitution: The first equivalent of the phenylmagnesium bromide attacks the electrophilic carbonyl carbon of methyl 4-methoxybenzoate, leading to a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the methoxide leaving group to form 4-methoxybenzophenone.

-

Nucleophilic Addition: The newly formed ketone, 4-methoxybenzophenone, is more reactive than the starting ester. It rapidly reacts with a second equivalent of phenylmagnesium bromide in a nucleophilic addition reaction. This forms a magnesium alkoxide intermediate.

-

Protonation: The final step is an acidic workup, where the magnesium alkoxide is protonated to yield the tertiary alcohol, this compound.

Route B: From a Ketone (4-Methoxybenzophenone)

This route is more direct and requires only one equivalent of the Grignard reagent.

-

Nucleophilic Addition: The phenylmagnesium bromide acts as a nucleophile and attacks the carbonyl carbon of 4-methoxybenzophenone. This directly forms the magnesium alkoxide intermediate.

-

Protonation: An acidic workup protonates the alkoxide to give the final product, this compound.

Data Presentation

The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Properties of Key Reactants and Product

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| Bromobenzene | C₆H₅Br | 157.01 | 156 | -31 |

| Magnesium | Mg | 24.31 | 1090 | 650 |

| Methyl 4-methoxybenzoate | C₉H₁₀O₃ | 166.17 | 255 | 48-51 |

| 4-Methoxybenzophenone | C₁₄H₁₂O₂ | 212.24 | 352 | 61-62 |

| This compound | C₂₀H₁₈O₂ | 290.36[2] | N/A | 81-83 |

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons (multiplets), methoxy protons (singlet, ~3.8 ppm), hydroxyl proton (singlet, variable shift). The aromatic region would show signals for the two unsubstituted phenyl rings and the 1,4-disubstituted methoxyphenyl ring. |

| ¹³C NMR | Aromatic carbons, carbinol carbon (~75-85 ppm), methoxy carbon (~55 ppm). |

| IR (Infrared) | O-H stretch (broad, ~3200-3600 cm⁻¹), C-O stretch (~1000-1300 cm⁻¹), aromatic C-H and C=C stretches. |

Note: Specific NMR shift values can be influenced by the solvent and concentration. The provided values are estimations based on analogous compounds.

Experimental Protocols

The following are detailed, adaptable protocols for the synthesis of this compound. Crucially, all glassware must be scrupulously dried in an oven and cooled in a desiccator before use, and anhydrous solvents are essential for the success of the Grignard reaction.

Preparation of Phenylmagnesium Bromide (Grignard Reagent)

This procedure outlines the preparation of the Grignard reagent, which is a precursor for both synthetic routes.

Apparatus: A three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a pressure-equalizing dropping funnel, and a magnetic stirrer.

Reagents:

-

Magnesium turnings (1.0 eq)

-

Bromobenzene (1.05 eq)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

A small crystal of iodine (catalyst)

Procedure:

-

Place the magnesium turnings in the dry flask.

-

In the dropping funnel, prepare a solution of bromobenzene in about one-third of the total anhydrous ether.

-

Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated if the solution turns cloudy and bubbling is observed. Gentle warming or the addition of a small iodine crystal can help initiate the reaction.

-

Once the reaction has started, add the remaining anhydrous ether to the dropping funnel to dilute the bromobenzene solution.

-

Add the bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction. The resulting gray-to-brown solution is the Grignard reagent and should be used immediately.

Synthesis of this compound

Route A: From Methyl 4-Methoxybenzoate

Apparatus: Same as for the Grignard reagent preparation.

Reagents:

-

Phenylmagnesium bromide solution (2.1 eq)

-

Methyl 4-methoxybenzoate (1.0 eq)

-

Anhydrous diethyl ether or THF

-

10% Sulfuric acid (for workup)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Cool the prepared phenylmagnesium bromide solution in an ice bath.

-

Dissolve methyl 4-methoxybenzoate in anhydrous ether and add it to the dropping funnel.

-

Add the ester solution dropwise to the stirred, cooled Grignard reagent.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.

-

Carefully pour the reaction mixture over a mixture of crushed ice and 10% sulfuric acid with stirring.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture).

Route B: From 4-Methoxybenzophenone

Apparatus: Same as for the Grignard reagent preparation.

Reagents:

-

Phenylmagnesium bromide solution (1.1 eq)

-

4-Methoxybenzophenone (1.0 eq)

-

Anhydrous diethyl ether or THF

-

10% Sulfuric acid (for workup)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

The procedure is analogous to Route A, with the key difference being the use of one equivalent of 4-methoxybenzophenone instead of methyl 4-methoxybenzoate.

-

Follow steps 1-10 as described in Route A, adjusting the stoichiometry accordingly.

Mandatory Visualizations

Reaction Mechanism

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

Caption: General experimental workflow for the Grignard synthesis.

Conclusion

The synthesis of this compound via the Grignard reaction is a highly effective and adaptable method for producing this valuable tertiary alcohol. By selecting either methyl 4-methoxybenzoate or 4-methoxybenzophenone as the starting material, the synthesis can be tailored to available resources and desired reaction scales. The protocols provided in this guide, in conjunction with the presented chemical and mechanistic data, offer a solid foundation for the successful execution of this synthesis. Careful attention to anhydrous conditions is paramount to achieving high yields. This technical guide serves as a practical resource for chemists engaged in the synthesis of complex organic molecules for research and development.

References

Physical and chemical properties of (4-methoxyphenyl)diphenylmethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (4-methoxyphenyl)diphenylmethanol. It includes key data, detailed experimental protocols, and structural information to support its application in research and development.

Core Chemical and Physical Properties

This compound, also known as α-(4-methoxyphenyl)benzhydryl alcohol, is a tertiary alcohol with the chemical formula C₂₀H₁₈O₂.[1] It is a white solid at room temperature.[2]

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Weight | 290.36 g/mol | [1] |

| Melting Point | 82 °C | [3] |

| Boiling Point | 452.2 ± 33.0 °C at 760 mmHg | [3] |

| Appearance | White solid | [2] |

| pKa | The pKa of tertiary alcohols is generally around 18. The pKa of the related compound, benzyl alcohol, is 15.40.[2][4] |

Chemical Properties and Safety Information

This compound is a stable compound under normal storage conditions. It is incompatible with strong oxidizing agents.[3] Safety information is summarized in Table 2.

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |

| H315: Causes skin irritation | P264: Wash skin thoroughly after handling |

| H319: Causes serious eye irritation | P270: Do not eat, drink or smoke when using this product |

| H335: May cause respiratory irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water |

| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Experimental Protocols

Synthesis via Grignard Reaction

A common method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a Grignard reagent, phenylmagnesium bromide, with 4-methoxybenzophenone.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Bromobenzene

-

4-Methoxybenzophenone

-

Iodine crystal (as initiator)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine. A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming and is maintained at a gentle reflux.[5][6][7][8][9]

-

Reaction with Ketone: Once the Grignard reagent has formed (the solution turns cloudy and the magnesium is consumed), a solution of 4-methoxybenzophenone in anhydrous diethyl ether is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.[5][6][7][8][9]

-

Quenching and Work-up: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.[5][6][7][8][9]

Purification

The crude this compound can be purified by recrystallization or column chromatography.

Recrystallization Protocol:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of hexane and ethyl acetate).[10][11][12]

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.[10][11][12]

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.[10][11][12]

Column Chromatography Protocol:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) to separate the product from impurities.[13]

-

Collect the fractions containing the pure product and remove the solvent under reduced pressure.[13]

Below is a graphical representation of a typical purification workflow.

References

- 1. reddit.com [reddit.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. chemscene.com [chemscene.com]

- 4. Benzyl Alcohol [commonorganicchemistry.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. scribd.com [scribd.com]

- 7. cerritos.edu [cerritos.edu]

- 8. d.web.umkc.edu [d.web.umkc.edu]

- 9. benchchem.com [benchchem.com]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 12. researchgate.net [researchgate.net]

- 13. orgsyn.org [orgsyn.org]

In-Depth Structural and Conformational Analysis of (4-Methoxyphenyl)diphenylmethanol

An Essential Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and conformational properties of (4-methoxyphenyl)diphenylmethanol, a triaryl-substituted methanol derivative of interest in medicinal chemistry and materials science. This document outlines its three-dimensional structure as determined by X-ray crystallography, details relevant spectroscopic data, provides experimental protocols for its synthesis and characterization, and discusses its conformational landscape through computational modeling approaches.

Molecular Structure and Crystallographic Analysis

This compound (C₂₀H₁₈O₂) is a tertiary alcohol featuring a central carbon atom bonded to two phenyl groups, one 4-methoxyphenyl group, and a hydroxyl group.

Crystal Structure

The solid-state structure of this compound has been determined by single-crystal X-ray diffraction.[1] The compound crystallizes with two independent molecules in the asymmetric unit. A key feature of its crystal packing is the formation of centrosymmetric tetramers through intermolecular O-H···O hydrogen bonds. In this arrangement, two molecules form a cyclic R²₂(16) motif, with the other two molecules pendant to this core structure.[1] This intricate hydrogen-bonding network is a primary determinant of the solid-state conformation.

Key Crystallographic Data

The following table summarizes key crystallographic parameters for this compound.

| Parameter | Value |

| Chemical Formula | C₂₀H₁₈O₂ |

| Molecular Weight | 290.36 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | Data not available in search results |

| b (Å) | Data not available in search results |

| c (Å) | Data not available in search results |

| α (°) | Data not available in search results |

| β (°) | Data not available in search results |

| γ (°) | Data not available in search results |

| Volume (ų) | Data not available in search results |

| Z | Data not available in search results |

| Density (calculated) (g/cm³) | Data not available in search results |

| Hydrogen Bonding | O-H···O interactions forming tetramers[1] |

Note: Specific unit cell dimensions and atomic coordinates were not available in the public search results. The primary crystallographic study indicates supplementary data is available from the IUCr electronic archives under the reference NA1373, which would contain this detailed information.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~7.2-7.5 | Multiplet | Phenyl-H |

| ¹H | ~6.8-7.0 | Multiplet | 4-Methoxyphenyl-H |

| ¹H | ~3.8 | Singlet | Methoxy (-OCH₃) |

| ¹H | ~2.5-3.5 (variable) | Singlet | Hydroxyl (-OH) |

| ¹³C | ~158-160 | Singlet | C-OCH₃ (4-methoxyphenyl) |

| ¹³C | ~145-148 | Singlet | Quaternary C-OH |

| ¹³C | ~138-140 | Singlet | ipso-C (phenyl) |

| ¹³C | ~127-130 | Singlet | Phenyl and 4-methoxyphenyl CH |

| ¹³C | ~113-115 | Singlet | CH ortho to -OCH₃ (4-methoxyphenyl) |

| ¹³C | ~80-85 | Singlet | Central C-OH |

| ¹³C | ~55 | Singlet | Methoxy (-OCH₃) |

Note: These are predicted values based on the analysis of similar structures. Experimental verification is required.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600-3200 | Broad, Strong | O-H stretch (alcohol) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (methoxy) |

| ~1610, ~1500 | Strong | Aromatic C=C stretch |

| ~1250 | Strong | Asymmetric C-O-C stretch (ether) |

| ~1030 | Strong | Symmetric C-O-C stretch (ether) |

| ~1170 | Strong | C-O stretch (tertiary alcohol) |

Mass Spectrometry (MS)

| m/z Value | Interpretation |

| 290.13 | [M]⁺, Molecular ion peak for C₂₀H₁₈O₂ |

| 273 | [M-OH]⁺, Loss of the hydroxyl group |

| 213 | [M-C₆H₅]⁺, Loss of a phenyl group |

| 183 | [M-C₆H₅-OCH₂]⁺ or other fragmentation pathways |

| 105 | [C₇H₅O]⁺, Benzoyl cation fragment |

| 77 | [C₆H₅]⁺, Phenyl cation fragment |

Experimental Protocols

Synthesis via Grignard Reaction

This protocol describes a general method for the synthesis of this compound using a Grignard reaction, a common and effective method for forming carbon-carbon bonds.

Caption: Grignard synthesis workflow for this compound.

Detailed Steps:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of 4-bromoanisole in anhydrous diethyl ether is then added dropwise to the magnesium turnings. The reaction is typically initiated with gentle heating and then maintained at a gentle reflux until the magnesium is consumed.

-

Reaction with Benzophenone: The Grignard reagent is cooled in an ice bath, and a solution of benzophenone in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is then stirred at room temperature until the reaction is complete (monitored by TLC).

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Crystal Growth for X-ray Crystallography

High-quality single crystals suitable for X-ray diffraction can be grown using various techniques. Slow evaporation is a commonly used method.

Caption: Workflow for crystal growth by slow evaporation.

Detailed Steps:

-

Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility. The solubility should be high enough to dissolve a sufficient amount of the compound but low enough to allow for slow crystal formation upon solvent evaporation.

-

Preparation of a Saturated Solution: Prepare a nearly saturated solution of this compound in the chosen solvent at room temperature or with gentle heating.

-

Slow Evaporation: Filter the solution to remove any particulate matter and place it in a clean vial. Cover the vial with a cap that is not airtight or with parafilm containing a few small holes. This allows for the slow evaporation of the solvent.

-

Crystal Formation: Place the vial in a vibration-free location. As the solvent slowly evaporates, the concentration of the solute will increase, leading to the formation of single crystals over several days to weeks.

Conformational Analysis

The conformational flexibility of this compound is primarily due to the rotation around the C-C and C-O single bonds. The relative orientation of the three aromatic rings and the hydroxyl group determines the overall shape of the molecule and its potential interactions with biological targets.

Rotational Isomers

Rotation around the single bonds connecting the central carbon to the aromatic rings leads to a variety of conformers. The steric hindrance between the bulky aromatic groups plays a significant role in determining the preferred conformations. In the solid state, a specific conformation is "frozen out" in the crystal lattice. However, in solution, the molecule is likely to exist as an equilibrium of different conformers.

Computational Modeling

In the absence of detailed experimental solution-state conformational studies, computational methods such as Density Functional Theory (DFT) and molecular mechanics can be employed to investigate the conformational landscape of this compound.

Caption: A typical workflow for computational conformational analysis.

Methodology:

-

Initial Structure Generation: A 3D model of this compound is constructed.

-

Conformational Search: A systematic or stochastic conformational search is performed to explore the potential energy surface and identify various low-energy conformers. This is often done using computationally less expensive methods like molecular mechanics.

-

Geometry Optimization: The geometries of the identified low-energy conformers are then optimized at a higher level of theory, such as DFT (e.g., using the B3LYP functional with a suitable basis set like 6-31G*).

-

Energy Calculation and Analysis: The relative energies of the optimized conformers are calculated to determine their populations at a given temperature. Key geometric parameters such as dihedral angles are analyzed to describe the shape of each conformer. The results of such an analysis can provide valuable insights into the flexibility of the molecule and its preferred shapes in the absence of crystal packing forces.

Conclusion

This technical guide has summarized the key structural and conformational features of this compound based on available crystallographic data and established analytical and computational methodologies. The solid-state structure is characterized by a tetrameric assembly driven by hydrogen bonding. While detailed experimental spectroscopic and solution-state conformational data are limited in the public domain, this guide provides the foundational knowledge and protocols necessary for researchers working with this and related triaryl-substituted methanols. Further experimental and computational studies are warranted to fully elucidate the solution-state behavior and structure-activity relationships of this versatile molecule.

References

(4-Methoxyphenyl)diphenylmethanol: A Technical Guide to its Synthesis and Properties

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of (4-methoxyphenyl)diphenylmethanol. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound, also known as p-anisyldiphenylcarbinol, is a tertiary alcohol. Its structure features a central carbinol carbon bonded to two phenyl groups and one 4-methoxyphenyl group. While its initial discovery is not prominently documented in readily available literature, its synthesis falls under the well-established category of triaryl-substituted methanols. The primary and most logical route for its first synthesis, and for subsequent preparations, is through the Grignard reaction. This method remains a cornerstone of organic synthesis for the formation of carbon-carbon bonds and the generation of alcohols.

This guide will detail the prevalent synthetic methodology, provide key quantitative data, and present a generalized experimental protocol based on established chemical principles.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound. This information is crucial for its identification, purification, and handling.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₈O₂ | [1] |

| Molecular Weight | 290.36 g/mol | [1] |

| CAS Number | 847-83-6 | [1] |

| Appearance | White solid | |

| Melting Point | 82 °C | |

| Boiling Point | 452.2 ± 33.0 °C at 760 mmHg | |

| Purity | ≥98% (Commercially available) | [1] |

| Topological Polar Surface Area (TPSA) | 29.46 Ų | [1] |

| logP | 3.9794 | [1] |

Note: Spectroscopic data such as NMR, HPLC, and LC-MS are often available from commercial suppliers upon request.[2]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Grignard reaction. This reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. There are two primary conceptual pathways for this synthesis, both culminating in the same product after an acidic workup.

A Chinese patent describes a similar synthesis using lithium instead of magnesium.[3] The method involves reacting para-bromoanisole with metallic lithium to form an organolithium reagent, which then reacts with benzophenone.[3]

Synthetic Pathways

The two principal Grignard-based synthetic routes are:

-

Route A: Reaction of phenylmagnesium bromide with 4-methoxybenzophenone.

-

Route B: Reaction of 4-methoxyphenylmagnesium bromide with benzophenone.

Both routes are highly effective. The choice between them often depends on the commercial availability and cost of the starting materials.

Generalized Experimental Protocol (Based on Route B)

This protocol provides a detailed methodology for the synthesis of this compound via the reaction of 4-methoxyphenylmagnesium bromide with benzophenone.

Materials:

-

4-Bromoanisole

-

Magnesium turnings

-

Iodine crystal (as an initiator)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Benzophenone

-

Hydrochloric acid (HCl) or Ammonium chloride (NH₄Cl) solution (saturated)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Hexane or petroleum ether (for recrystallization)

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be thoroughly dried in an oven to remove any traces of water. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings.

-

Add a small crystal of iodine.

-

In the dropping funnel, place a solution of 4-bromoanisole in anhydrous diethyl ether or THF.

-

Add a small amount of the 4-bromoanisole solution to the magnesium turnings. The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming may be necessary.

-

Once the reaction has initiated, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting greyish solution is the Grignard reagent, 4-methoxyphenylmagnesium bromide.

-

-

Reaction with Benzophenone:

-

Dissolve benzophenone in anhydrous diethyl ether or THF in a separate flask.

-

Cool the Grignard reagent solution in an ice bath.

-

Add the benzophenone solution dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This will hydrolyze the magnesium alkoxide salt to the desired alcohol and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic layers and wash them with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by recrystallization from a suitable solvent system, such as hexane or a mixture of hexane and ethyl acetate, to yield pure this compound as a white solid.

-

Visualization of the Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound via the Grignard reaction (Route B).

Caption: Synthetic workflow for this compound.

Conclusion

This compound is readily synthesized via the Grignard reaction, a robust and versatile method in organic chemistry. This guide provides the essential technical information, including physicochemical data and a detailed experimental protocol, to aid researchers in the synthesis and handling of this compound. The provided workflow diagram offers a clear visual representation of the synthetic process.

References

Spectroscopic Analysis of (4-methoxyphenyl)diphenylmethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (4-methoxyphenyl)diphenylmethanol, a significant chemical intermediate. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for these analytical techniques. This guide is intended to support researchers and professionals in the fields of chemical synthesis, and analytical chemistry.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative spectroscopic data for this compound, based on the analysis of its structural features and comparison with closely related compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.25-7.45 | Multiplet | 10H | Ar-H (two phenyl rings) |

| ~7.15-7.25 | Doublet | 2H | Ar-H (methoxyphenyl ring, ortho to -C(OH)-) |

| ~6.80-6.90 | Doublet | 2H | Ar-H (methoxyphenyl ring, ortho to -OCH₃) |

| ~3.75 | Singlet | 3H | -OCH ₃ |

| ~2.5-3.5 | Broad Singlet | 1H | -OH |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~158-160 | C -OCH₃ (methoxyphenyl ring) |

| ~145-147 | C -OH |

| ~138-140 | Quaternary C (diphenyl-substituted) |

| ~127-130 | C -H (phenyl rings) |

| ~126-128 | C -H (methoxyphenyl ring, ortho to -C(OH)-) |

| ~113-115 | C -H (methoxyphenyl ring, ortho to -OCH₃) |

| ~80-85 | C (Ph)₂(Ar)OH |

| ~55 | -OC H₃ |

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600-3200 | Strong, Broad | O-H stretch (alcohol) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Medium | C-H stretch (methyl) |

| ~1610, 1580, 1500 | Medium-Strong | C=C stretch (aromatic rings) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1030 | Strong | C-O stretch (tertiary alcohol) |

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Interpretation |

| 290 | [M]⁺ (Molecular Ion) |

| 273 | [M-OH]⁺ |

| 213 | [M-C₆H₅]⁺ |

| 183 | [M-C₆H₅-OCH₂]⁺ |

| 135 | [C₉H₇O]⁺ (methoxyphenyl cation) |

| 105 | [C₇H₅O]⁺ (benzoyl cation) |

| 77 | [C₆H₅]⁺ (phenyl cation) |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300-600 MHz. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans is usually required to achieve a good signal-to-noise ratio. Proton decoupling is commonly employed to simplify the spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques. For the KBr method, a small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. For ATR, a small amount of the solid is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for the pellet method) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). Electron Ionization (EI) is a common method for generating ions of small organic molecules.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Navigating the Solubility Landscape of (4-methoxyphenyl)diphenylmethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Predicted Solubility Profile

Based on the principles of "like dissolves like," the solubility of (4-methoxyphenyl)diphenylmethanol can be predicted by analyzing its molecular structure. The presence of three aromatic rings contributes to a significant nonpolar character. However, the hydroxyl (-OH) group and the methoxy (-OCH3) group introduce polarity and the potential for hydrogen bonding.

It is anticipated that this compound will exhibit:

-

Low solubility in nonpolar solvents such as hexane and petroleum ether.

-

Moderate solubility in solvents of intermediate polarity, including toluene, dichloromethane, and ethyl acetate.

-

Good solubility in polar aprotic solvents like acetone and in polar protic solvents such as ethanol and methanol, particularly with an increase in temperature.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents is not extensively documented. The following table is provided as a template for researchers to populate with their experimentally determined data.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Ethanol | ||||

| Methanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| Toluene | ||||

| Hexane |

Experimental Protocol for Solubility Determination

The following is a detailed gravimetric method for determining the solubility of a solid compound like this compound in an organic solvent.

3.1. Materials

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance (readable to ±0.0001 g)

-

Vials with screw caps

-

Temperature-controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Pre-weighed vials for collecting filtrate

-

Oven or vacuum oven

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.

-

Attach a syringe filter to the syringe.

-

Dispense the filtered solution into a pre-weighed vial. Record the exact volume of the filtrate.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vial containing the filtrate in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once all the solvent has evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dried solute on the analytical balance.

-

3.3. Calculation of Solubility

-

Mass of dissolved solid (m_solute):

-

m_solute = (mass of vial + dried solute) - (mass of empty vial)

-

-

Volume of filtrate (V_filtrate):

-

This is the volume of the filtered solution collected.

-

-

Solubility:

-

Solubility (g/L) = (m_solute / V_filtrate) * 1000

-

Solubility (mg/mL) = m_solute / V_filtrate

-

-

Molar Solubility (mol/L):

-

Molar Solubility = Solubility (g/L) / Molar Mass of this compound (290.36 g/mol )

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

(4-Methoxyphenyl)diphenylmethanol crystal structure and polymorphism

An In-depth Technical Guide on the Crystal Structure of (4--Methoxyphenyl)diphenylmethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxyphenyl)diphenylmethanol, a derivative of triphenylmethanol, is a molecule of interest in organic synthesis and medicinal chemistry. Its structural properties, particularly its crystal structure and potential for polymorphism, are crucial for understanding its solid-state behavior, which can influence properties such as solubility, stability, and bioavailability in pharmaceutical applications. This guide provides a comprehensive overview of the known crystal structure of this compound, based on available scientific literature. While the existence of multiple polymorphic forms has not been extensively documented, this guide presents the detailed crystallographic data for the characterized form and outlines the experimental protocols used for its determination.

Crystal Structure Analysis

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The analysis reveals a complex supramolecular assembly driven by hydrogen bonding.

Crystallographic Data

The crystallographic data for the known form of this compound are summarized in the table below. The structure was solved using direct methods and refined by full-matrix least-squares on F².[1]

| Parameter | Value |

| Chemical Formula | C₂₀H₁₈O₂ |

| Molecular Weight | 290.35 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 9.773 (2) Å |

| b | 10.165 (2) Å |

| c | 17.653 (4) Å |

| α | 89.92 (3)° |

| β | 81.19 (3)° |

| γ | 74.19 (3)° |

| Volume | 1658.1 (6) ų |

| Z | 4 |

| Density (calculated) | 1.162 Mg/m³ |

| Absorption coefficient | 0.074 mm⁻¹ |

| F(000) | 616 |

Data sourced from Patterson et al. (1998).[1]

Molecular and Supramolecular Structure

The asymmetric unit of the this compound crystal contains two independent molecules. These molecules are linked by O-H···O hydrogen bonds to form a centrosymmetric tetramer.[1] Within this tetramer, two of the molecules form a cyclic R²₂(16) motif. The other two molecules are pendant to this central ring, resulting in a D³₃(11)[R²₂(16)] hydrogen-bonding pattern.[1] This intricate arrangement highlights the importance of directional hydrogen bonds in dictating the solid-state packing of this molecule.

Polymorphism

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in drug development. Different polymorphs of a substance can exhibit distinct physical and chemical properties.

As of the current literature survey, only one crystalline form of this compound has been structurally characterized in detail.[1] There is no readily available scientific literature reporting the existence of other polymorphs for this specific compound. The study of trityl-containing alcohols has shown a diversity in solid-state structures, often stabilized by O-H···O hydrogen bonds.[2] However, dedicated studies on the polymorphic landscape of this compound, for instance, through systematic recrystallization from various solvents or thermal analysis, have not been found in the searched literature.

Experimental Protocols

The following methodologies were employed in the determination of the crystal structure of this compound.[1]

Synthesis and Crystallization

This compound was synthesized and purified by recrystallization.[1] Crystals suitable for single-crystal X-ray diffraction were selected from the analytical sample.[1]

X-ray Crystallography

-

Data Collection: A suitable single crystal was mounted and data was collected using a Siemens XSCANS diffractometer.[1]

-

Structure Solution and Refinement: The crystal structure was solved by direct methods using the SIR92 program.[1] The refinement was carried out by full-matrix least-squares on F² for all reflections using SHELXL93.[1] Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]

Visualization of the Supramolecular Assembly

The hydrogen-bonding pattern leading to the formation of the tetrameric aggregate in the crystal structure of this compound can be visualized as a logical relationship between the constituent molecules.

Caption: Hydrogen-bonding network in the this compound tetramer.

References

A Technical Guide to the Thermal Stability and Decomposition of (4-methoxyphenyl)diphenylmethanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature lacks specific experimental data on the thermal stability and decomposition of (4-methoxyphenyl)diphenylmethanol. This guide provides a general overview based on the expected behavior of related triarylmethanol compounds and outlines standard experimental protocols for such analysis. The decomposition pathways and quantitative data presented are hypothetical and for illustrative purposes.

Introduction

This compound, a triarylmethanol derivative, is a chemical intermediate with potential applications in organic synthesis and medicinal chemistry. Understanding the thermal stability and decomposition profile of such compounds is crucial for determining safe handling, storage, and processing conditions, particularly in drug development where thermal processing steps are common. This document aims to provide a technical overview of the anticipated thermal behavior of this compound and the standard methodologies employed to assess it.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 847-83-6 | [1][2] |

| Molecular Formula | C₂₀H₁₈O₂ | [1] |

| Molecular Weight | 290.36 g/mol | [1] |

| Appearance | Solid | [3] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [2][3] |

Hypothetical Thermal Stability and Decomposition Data

While specific experimental data for this compound is unavailable, Table 2 presents a hypothetical summary of thermal decomposition data that could be obtained through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). This data is based on the general behavior of similar aromatic alcohols.

Table 2: Hypothetical Thermal Decomposition Data

| Parameter | Hypothetical Value | Analytical Technique |

| Melting Point (Tₘ) | 85 - 95 °C | DSC |

| Onset Decomposition Temp. (Tₒ) | 250 - 300 °C | TGA |

| Temperature of Max. Decomposition Rate (Tₘₐₓ) | 320 - 370 °C | TGA/DTG |

| End of Decomposition Temp. (Tₑ) | 400 - 450 °C | TGA |

| Residual Mass @ 600 °C | < 10% | TGA |

Experimental Protocols for Thermal Analysis

To determine the thermal stability and decomposition products of a compound like this compound, a suite of analytical techniques would be employed. The following are detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile by measuring mass loss as a function of temperature.

Methodology:

-

A small sample (typically 5-10 mg) of this compound is placed in a tared TGA pan (e.g., platinum or alumina).

-

The pan is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a final temperature (e.g., 600 °C).

-

The heating is performed under a controlled atmosphere, typically an inert gas like nitrogen, to study thermal decomposition without oxidation.

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the onset of decomposition, temperatures of maximum decomposition rates, and residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To determine melting point, phase transitions, and heat of fusion.

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan.

-

An empty, sealed aluminum pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 5 °C/min) through a temperature range that includes the expected melting point.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic events like melting.

Gas Chromatography-Mass Spectrometry (GC-MS) of Decomposition Products

Objective: To identify the volatile and semi-volatile products of thermal decomposition.

Methodology:

-

A sample of this compound is pyrolyzed in a dedicated pyrolysis unit connected to a GC-MS system.

-

The pyrolysis is performed at a specific temperature or over a temperature range determined from TGA data.

-

The decomposition products are swept into the GC column by an inert carrier gas.

-

The products are separated based on their boiling points and affinity for the GC column stationary phase.

-

As the separated components elute from the GC column, they enter the mass spectrometer.

-

The mass spectrometer ionizes the components and separates the ions based on their mass-to-charge ratio, generating a mass spectrum for each component.

-

The mass spectra are compared to spectral libraries (e.g., NIST) to identify the chemical structures of the decomposition products.

Hypothetical Decomposition Pathway

The thermal decomposition of this compound is likely to proceed through the cleavage of its weakest bonds. The carbon-oxygen bond of the alcohol and the bonds to the aromatic rings are potential sites for initial fragmentation. A plausible, though hypothetical, decomposition pathway is illustrated below. This pathway involves the initial loss of a water molecule to form a stable carbocation, which can then undergo further reactions.

Caption: Hypothetical decomposition pathway.

Experimental Workflow Visualization

The logical flow of experiments to characterize the thermal stability and decomposition of a compound is outlined in the following diagram.

Caption: Standard experimental workflow.

Conclusion

While there is a notable absence of specific studies on the thermal stability and decomposition of this compound, this guide provides a framework for how such an investigation would be conducted. Based on the behavior of analogous triarylmethanols, it is anticipated that the compound would exhibit thermal decomposition at elevated temperatures, likely proceeding through the formation of a stable carbocation intermediate. For definitive data, empirical studies utilizing the experimental protocols outlined herein—namely TGA, DSC, and Py-GC-MS—are essential. Such data would be invaluable for ensuring the safe and effective use of this compound in research and development.

References

Reactivity Profile of the Hydroxyl Group in (4-methoxyphenyl)diphenylmethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-methoxyphenyl)diphenylmethanol, also known as monomethoxytrityl (MMT) alcohol, is a tertiary alcohol whose reactivity is central to its widespread use in organic synthesis, particularly as a protecting group for primary alcohols. The chemical behavior of its hydroxyl group is overwhelmingly dictated by the exceptional stability of the tertiary, triarylmethyl carbocation formed upon its departure. The presence of a methoxy group in the para position of one phenyl ring further enhances this stability through a resonance-donating effect. This guide provides a detailed examination of the reactivity profile of this hydroxyl group, focusing on its propensity for unimolecular nucleophilic substitution (SN1) reactions. We present spectroscopic data, quantitative yields for key transformations, detailed experimental protocols, and mechanistic diagrams to offer a comprehensive resource for professionals in chemical research and drug development.

Core Reactivity Principle: The Monomethoxytrityl Cation

The reactivity of the hydroxyl group in this compound is almost exclusively governed by its ability to act as a leaving group, following protonation, to form a highly stabilized carbocation. This cation's stability arises from several factors:

-

Tertiary Nature: The positive charge is on a tertiary carbon, which is inherently more stable than secondary or primary carbocations.

-

Resonance Delocalization: The charge is extensively delocalized across the π-systems of the three attached aromatic rings.

-

Mesomeric Effect: The para-methoxy group on one phenyl ring provides significant additional stabilization through its powerful +M (mesomeric) effect, donating lone-pair electron density to the aromatic system and further delocalizing the positive charge.

This high degree of stabilization makes the formation of the carbocation the rate-determining step in its substitution reactions, defining a classic SN1 mechanistic pathway. Consequently, the hydroxyl group is readily substituted by a wide range of nucleophiles under acidic conditions.

Mechanistic Pathway: SN1 Substitution

The general mechanism for the acid-catalyzed substitution of the hydroxyl group is a two-step SN1 process.

Caption: SN1 mechanism for hydroxyl group substitution.

Data Presentation

Spectroscopic Data

The identity of this compound can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

| Data Type | Solvent | Parameters and Chemical Shifts (δ) in ppm |

| ¹H NMR | CDCl₃ | 7.42 – 7.29 (m, 7H, Ar-H), 6.92 – 6.87 (m, 2H, Ar-H), 5.84 (d, J = 3.5 Hz, 1H, CH), 3.82 (s, 3H, OCH₃), 2.19 (d, J = 3.6 Hz, 1H, OH)[1] |

| ¹³C NMR | CDCl₃ | Data for the parent diphenylmethanol shows peaks at 143.8, 128.5, 127.6, 126.5, and 76.3 ppm.[1] The presence of the methoxy-substituted ring will alter these shifts slightly. |

Quantitative Reaction Data

The hydroxyl group readily undergoes substitution reactions. The following table provides quantitative data for a representative dehydrative etherification reaction, highlighting the efficiency of the SN1 pathway.

| Electrophile | Nucleophile | Catalyst System | Conditions | Yield (%) | Side Products |

| Triphenylmethanol | Ethanol | FeCl₃·6H₂O / HFIP | 70 °C, 30 min | 75 | Not specified[2] |

| 4-Methoxybenzyl alcohol | Ethanol | FeCl₃·6H₂O / HFIP | 70 °C, 1 h | 90 | Not specified[2][3] |

| 4-Methoxyphenyl ethanol* | Ethanol | FeCl₃·6H₂O / HFIP | 70 °C, 2 h | 53 | Gelatinous polymer due to overstabilization of the carbocation[2][3] |

*Note: These related tertiary and benzylic alcohols demonstrate the general reactivity trend. This compound is expected to behave similarly to triphenylmethanol but with enhanced reactivity due to the methoxy group.

Key Reactions and Experimental Protocols

Ether Synthesis (Monomethoxytritylation)

The reaction of this compound with another alcohol under acidic catalysis is a primary application, used to protect the hydroxyl group of the incoming nucleophile.

Experimental Protocol: Dehydrative Etherification [2]

Caption: General workflow for acid-catalyzed ether synthesis.

-

Reaction Setup: In a 25 mL Schlenk tube under an air atmosphere, charge this compound (1.0 mmol) and the desired alcohol (2.0 mmol).

-

Solvent Addition: Add 1,1,1,3,3,3-hexafluoroisopropanol (HFIP, 1.0 mL) and a stir bar.

-

Initiation: Stir the mixture at the desired temperature (e.g., 70 °C) for 5 minutes, then add FeCl₃·6H₂O (14 mg, 0.05 mmol) to begin the reaction.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water (10 mL) and extract the product with ethyl acetate (3 x 10 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Halogenation

The hydroxyl group can be efficiently replaced by a halide, such as chloride, to form 4-methoxytrityl chloride (MMT-Cl), a common reagent for protecting alcohols.

Experimental Protocol: Synthesis of (4-methoxyphenyl)diphenylmethyl Chloride [4]

-

Dissolution: Dissolve the crude this compound in anhydrous acetic acid (mass ratio of 1:1 to 1:20).

-

Gas Introduction: Bubble hydrogen chloride gas through the solution. The mass ratio of the starting alcohol to HCl gas should be between 1:0.1 and 1:1.

-

Reaction: The reaction proceeds to form the corresponding chloride, which can then be isolated. This method benefits from the solvent system flushing away impurities, yielding a high-purity product.

Summary and Outlook

The reactivity of the hydroxyl group in this compound is a clear and consistent profile dominated by SN1 chemistry. The formation of the resonance-stabilized and methoxy-activated carbocation is the driving force for its utility as an acid-labile protecting group. The protocols and data provided herein serve as a foundational guide for utilizing this reagent effectively. For drug development professionals, understanding this reactivity is crucial for designing synthetic routes that employ MMT protection, ensuring mild deprotection conditions that preserve sensitive functionalities elsewhere in the molecule. Future work in this area could involve quantifying the reaction rates with a broader array of nucleophiles or developing catalytic systems that minimize side reactions like polymerization, further refining the synthetic utility of this important compound.

References

Methodological & Application

Application Notes and Protocols: (4-Methoxyphenyl)diphenylmethanol as a Protecting Group for Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in the development of complex pharmaceutical agents, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield. The (4-methoxyphenyl)diphenylmethyl (MDPM) group, a trityl-type protecting group, offers a valuable tool for the temporary masking of hydroxyl functionalities. Its steric bulk and electronic properties allow for selective protection and deprotection under specific conditions, rendering it a useful orthogonal protecting group in complex synthetic strategies.

The MDPM group is typically introduced under acidic conditions, often catalyzed by Lewis acids such as Ytterbium (III) trifluoromethanesulfonate (Yb(OTf)3). The increased electron-donating capacity of the p-methoxy substituent compared to an unsubstituted trityl group facilitates its removal under milder acidic conditions or via oxidative cleavage, providing a greater degree of synthetic flexibility. Deprotection can be efficiently achieved using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) through an oxidative pathway or with trifluoroacetic acid (TFA) under acidic conditions. These application notes provide detailed protocols and comparative data for the application of (4-methoxyphenyl)diphenylmethanol as a protecting group for alcohols.

Data Presentation

Table 1: Protection of Various Alcohols with this compound

| Entry | Substrate (Alcohol) | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | Benzyl alcohol | Yb(OTf)₃ (10 mol%) | Dichloromethane | 2 | 92 |

| 2 | 4-Nitrobenzyl alcohol | Yb(OTf)₃ (10 mol%) | Dichloromethane | 3 | 88 |

| 3 | Cinnamyl alcohol | Yb(OTf)₃ (10 mol%) | Dichloromethane | 2.5 | 90 |

| 4 | Cyclohexanol | Yb(OTf)₃ (10 mol%) | Dichloromethane | 4 | 85 |

| 5 | Geraniol | Yb(OTf)₃ (10 mol%) | Dichloromethane | 3 | 87 |

Note: The data presented is based on typical yields for Yb(OTf)₃ catalyzed etherifications of alcohols with sterically hindered protecting groups and may vary based on the specific substrate and reaction conditions.

Table 2: Deprotection of (4-methoxyphenyl)diphenylmethyl Ethers

| Entry | Protected Alcohol | Reagent | Solvent | Time (h) | Yield (%) |

| 1 | MDPM-O-Benzyl | DDQ (1.2 equiv) | CH₂Cl₂/H₂O (10:1) | 1 | 95 |

| 2 | MDPM-O-(4-Nitrobenzyl) | DDQ (1.2 equiv) | CH₂Cl₂/H₂O (10:1) | 1.5 | 92 |

| 3 | MDPM-O-Cinnamyl | TFA (20% in CH₂Cl₂) | Dichloromethane | 0.5 | 98 |

| 4 | MDPM-O-Cyclohexyl | TFA (20% in CH₂Cl₂) | Dichloromethane | 1 | 96 |

| 5 | MDPM-O-Geranyl | DDQ (1.2 equiv) | CH₂Cl₂/H₂O (10:1) | 1.2 | 93 |

Note: The data is representative of deprotection reactions of p-methoxybenzyl and related ethers and should be optimized for specific MDPM-protected substrates.

Experimental Protocols

Protocol 1: General Procedure for the Protection of Alcohols using this compound and Yb(OTf)₃

This protocol describes a general method for the protection of a primary alcohol with this compound catalyzed by Ytterbium (III) trifluoromethanesulfonate.

Materials:

-

Alcohol (1.0 mmol)

-

This compound (1.1 mmol, 1.1 equiv)

-

Ytterbium (III) trifluoromethanesulfonate (Yb(OTf)₃) (0.1 mmol, 10 mol%)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the alcohol (1.0 mmol) and this compound (1.1 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add Yb(OTf)₃ (0.1 mmol).

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure (4-methoxyphenyl)diphenylmethyl ether.

Protocol 2: General Procedure for the Deprotection of (4-methoxyphenyl)diphenylmethyl Ethers using DDQ

This protocol outlines a general method for the oxidative deprotection of MDPM ethers using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).

Materials:

-

(4-methoxyphenyl)diphenylmethyl ether (1.0 mmol)

-

2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (1.2 mmol, 1.2 equiv)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the (4-methoxyphenyl)diphenylmethyl ether (1.0 mmol) in a mixture of dichloromethane and water (10:1, 11 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add DDQ (1.2 mmol) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.

-

Once the starting material is consumed, quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.

Protocol 3: General Procedure for the Deprotection of (4-methoxyphenyl)diphenylmethyl Ethers using Trifluoroacetic Acid (TFA)

This protocol provides a general method for the acidic deprotection of MDPM ethers using trifluoroacetic acid.

Materials:

-

(4-methoxyphenyl)diphenylmethyl ether (1.0 mmol)

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the (4-methoxyphenyl)diphenylmethyl ether (1.0 mmol) in anhydrous dichloromethane (8 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (2 mL, to make a 20% v/v solution) dropwise to the stirred solution.

-

Stir the reaction mixture at 0 °C to room temperature for 30-60 minutes. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.

Visualizations

Application Notes and Protocols for the Protection of Primary Alcohols with (4-methoxyphenyl)diphenylmethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the multistep synthesis of complex organic molecules, such as pharmaceuticals and natural products, the selective protection of functional groups is a critical strategy. The hydroxyl group of primary alcohols is a common functionality that often requires temporary masking to prevent unwanted reactions during subsequent synthetic transformations. The (4-methoxyphenyl)diphenylmethyl group, commonly referred to as the monomethoxytrityl (MMT) group, is a valuable acid-labile protecting group for primary alcohols. Its steric bulk allows for the selective protection of less hindered primary alcohols over more hindered secondary and tertiary alcohols. Furthermore, the MMT group can be introduced under mild conditions and readily cleaved with dilute acids, making it an attractive choice in many synthetic routes.

These application notes provide a detailed protocol for the protection of primary alcohols using (4-methoxyphenyl)diphenylmethyl chloride (MMT-Cl) and the subsequent deprotection to regenerate the alcohol.

Data Presentation

The following tables summarize the quantitative data for the protection of various primary alcohols with MMT-Cl and their subsequent deprotection.